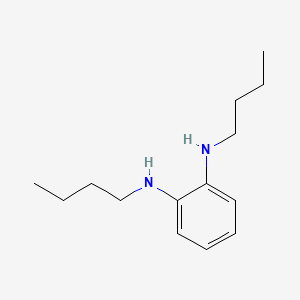
N,N'-di-butyl-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-di-butyl-phenylenediamine: is an aromatic amine compound with the chemical formula C14H24N2. It is commonly used as an antioxidant in various industrial applications to prevent the degradation of materials such as turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases . This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N’-di-butyl-phenylenediamine typically involves the reaction of phenylenediamine with butyl groups under specific conditions. One common method involves pre-reacting phenylenediamine with a ketone or aldehyde under acidic conditions, followed by the addition of a reducing agent to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-di-butyl-phenylenediamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for its various applications .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-di-butyl-phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: Can be reduced under specific conditions to yield different amine derivatives.
Substitution: Participates in substitution reactions where the butyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-di-butyl-phenylenediamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which N,N’-di-butyl-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include hydrocarbon chains in oils and lubricants, where it interrupts the oxidative chain reactions that lead to degradation .
Comparación Con Compuestos Similares
- N,N’-di-sec-butyl-p-phenylenediamine
- N,N’-bis(1-methylpropyl)-1,4-benzenediamine
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
Comparison: N,N’-di-butyl-phenylenediamine is unique in its specific butyl group substitutions, which provide distinct antioxidant properties compared to other similar compounds. Its effectiveness in preventing degradation of hydrocarbon products, particularly those produced by cracking or pyrolysis, sets it apart from other antioxidants .
Propiedades
Número CAS |
175097-40-2 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-N,2-N-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
Clave InChI |
ICOUNMWNTHMOPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC=CC=C1NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
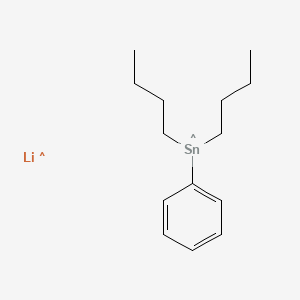
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
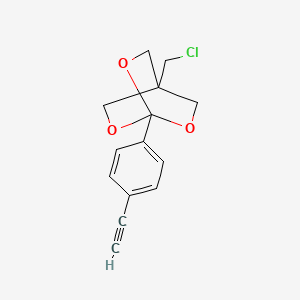
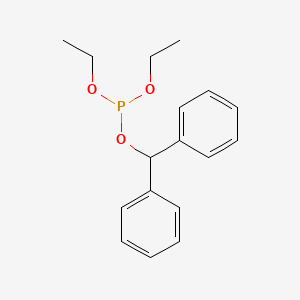
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
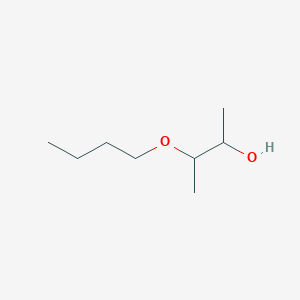

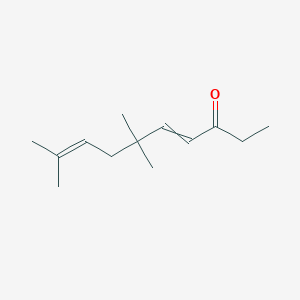
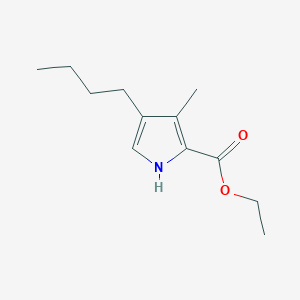
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
